
3-Hexanone-2,2,4,4-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanona-2,2,4,4-d4: es un compuesto deuterado, lo que significa que contiene átomos de deuterio en lugar de átomos de hidrógeno. La fórmula molecular de este compuesto es C6H8D4O . Es una cetona, específicamente una hexanona, donde los átomos de deuterio se encuentran en las posiciones 2 y 4 de la cadena de carbono . Este compuesto se utiliza a menudo en investigación científica debido a sus propiedades únicas de etiquetado isotópico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 3-Hexanona-2,2,4,4-d4 se puede sintetizar mediante la deuteración de la hexanona. Un método común implica calentar hexeno en benceno deuterado, lo que facilita el intercambio de átomos de hidrógeno con átomos de deuterio . Este proceso típicamente requiere un catalizador y condiciones de reacción controladas para garantizar la incorporación selectiva de deuterio en las posiciones deseadas.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para 3-Hexanona-2,2,4,4-d4 no están ampliamente documentados, el enfoque general implica reacciones de deuteración a gran escala utilizando gas deuterio o solventes deuterados. El proceso es similar a la síntesis de laboratorio pero se amplía para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 3-Hexanona-2,2,4,4-d4 experimenta varias reacciones químicas típicas de las cetonas, que incluyen:
Oxidación: Conversión a ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Formación de alcoholes secundarios utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de halogenación donde los halógenos reemplazan los átomos de hidrógeno en condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.
Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador o bajo luz UV.
Productos Principales:
Oxidación: Ácido hexanoico.
Reducción: 3-Hexanol.
Sustitución: Hexanonas halogenadas (por ejemplo, 3-clorohexanona).
Aplicaciones Científicas De Investigación
La 3-Hexanona-2,2,4,4-d4 se utiliza ampliamente en investigación científica debido a sus propiedades de etiquetado isotópico. Algunas aplicaciones incluyen:
Biología: Empleada en estudios metabólicos para rastrear vías bioquímicas y comprender los procesos metabólicos.
Medicina: Utilizada en estudios farmacocinéticos para investigar la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Aplicada en el desarrollo de nuevos materiales y procesos químicos, particularmente en el campo de la catálisis y los mecanismos de reacción.
Mecanismo De Acción
El mecanismo de acción de la 3-Hexanona-2,2,4,4-d4 implica principalmente su función como trazador isotópico. Los átomos de deuterio en el compuesto permiten a los investigadores seguir el comportamiento del compuesto en reacciones químicas y sistemas biológicos sin alterar las propiedades químicas del compuesto. Esto lo convierte en una herramienta invaluable para estudiar mecanismos de reacción, vías metabólicas e interacciones de fármacos .
Comparación Con Compuestos Similares
Compuestos Similares:
3-Hexanona: La versión no deuterada de la 3-Hexanona-2,2,4,4-d4.
2-Hexanona: Un isómero estructural con el grupo cetona en la posición 2.
4-Hexanona: Un isómero estructural con el grupo cetona en la posición 4.
Comparación:
Etiquetado Isotópico: La 3-Hexanona-2,2,4,4-d4 es única debido a sus átomos de deuterio, que proporcionan ventajas distintas en los estudios de etiquetado isotópico.
Propiedades Químicas: Las propiedades químicas de la 3-Hexanona-2,2,4,4-d4 son similares a las de su contraparte no deuterada, 3-Hexanona, pero la presencia de deuterio puede afectar ligeramente las velocidades de reacción y los mecanismos debido al efecto isotópico.
Aplicaciones: Si bien la 3-Hexanona y sus isómeros se utilizan en diversas reacciones químicas y aplicaciones industriales, la 3-Hexanona-2,2,4,4-d4 es específicamente valiosa en entornos de investigación por sus capacidades de etiquetado isotópico .
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
104.18 g/mol |
Nombre IUPAC |
2,2,4,4-tetradeuteriohexan-3-one |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3/i4D2,5D2 |
Clave InChI |
PFCHFHIRKBAQGU-CQOLUAMGSA-N |
SMILES isomérico |
[2H]C([2H])(C)C(=O)C([2H])([2H])CC |
SMILES canónico |
CCCC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
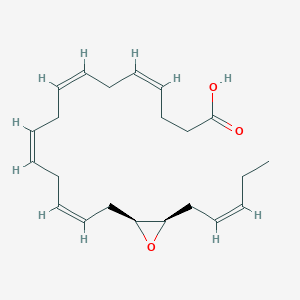
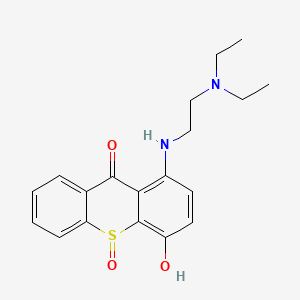
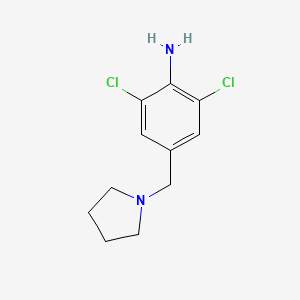
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
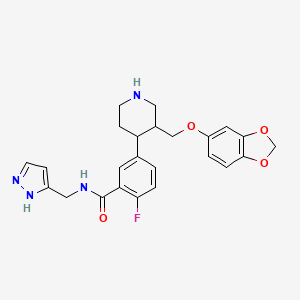

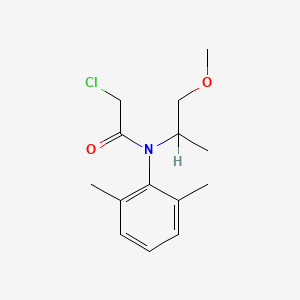
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
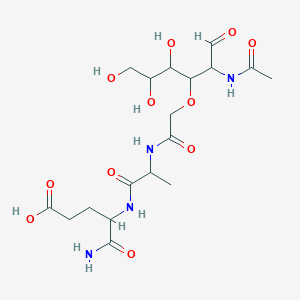
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)
